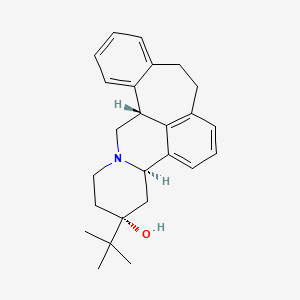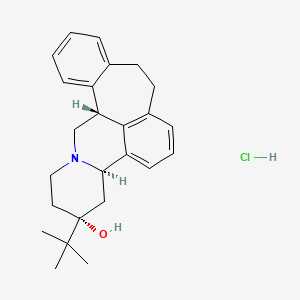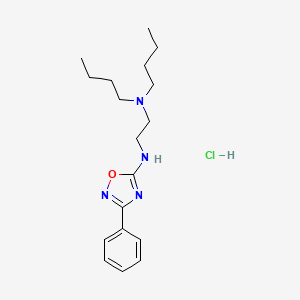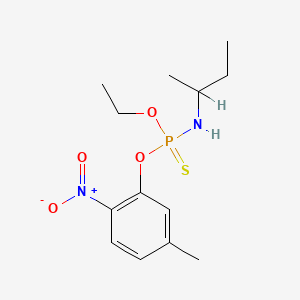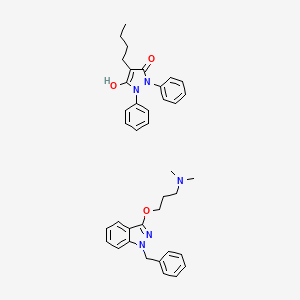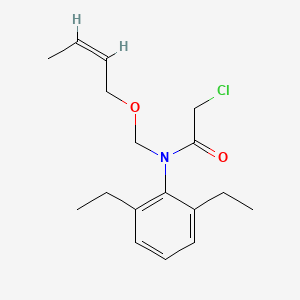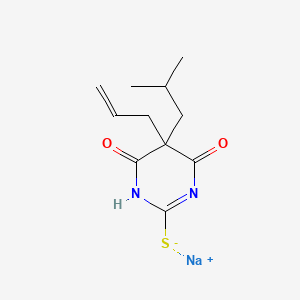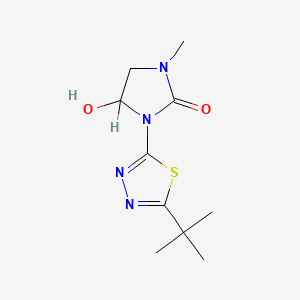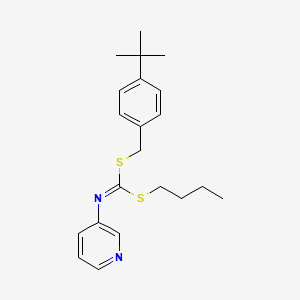
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily recognized for its role as an adenosine receptor antagonist, particularly selective for the A1 receptor . This compound has been extensively studied for its potential therapeutic applications, especially in cardiovascular research.
Preparation Methods
The synthesis of BWA1433 involves several steps, starting with the preparation of the purine derivative. The synthetic route typically includes the following steps:
Formation of the purine core: This involves the reaction of appropriate starting materials to form the purine nucleus.
Substitution reactions: Various substituents are introduced to the purine core through substitution reactions.
Formation of the final product:
Chemical Reactions Analysis
BWA1433 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the purine core.
Substitution: Substitution reactions are common, especially for introducing different substituents to the purine nucleus.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BWA1433 has a wide range of scientific research applications:
Cardiovascular Research: It is used to study the effects of adenosine receptor antagonism on myocardial ischemia and reperfusion injury.
Diabetes Research: BWA1433 has been shown to improve glucose tolerance in obese Zucker rats, making it a valuable tool in diabetes research.
Neuroscience: The compound is used to investigate the role of adenosine receptors in various neurological conditions.
Pharmacology: BWA1433 is used to study the pharmacological effects of adenosine receptor antagonists and their potential therapeutic applications.
Mechanism of Action
BWA1433 exerts its effects by selectively antagonizing the adenosine A1 receptor. This receptor is involved in various physiological processes, including the regulation of myocardial oxygen consumption and coronary blood flow. By blocking the A1 receptor, BWA1433 can modulate these processes, providing cardioprotective effects during ischemia and reperfusion . The compound also affects glucose metabolism by influencing adenosine receptor-mediated pathways .
Comparison with Similar Compounds
BWA1433 is unique in its high selectivity for the adenosine A1 receptor. Similar compounds include:
N6-(3-chlorobenzyl)-5’-N-methylcarboxamidoadenosine (CB-MECA): This compound is selective for the adenosine A3 receptor and is used in cardiovascular research.
N6-cyclopentyladenosine (CPA): A selective adenosine A1 receptor agonist used to study the effects of A1 receptor activation.
8-cyclopentyl-1,3-dipropylxanthine (DPCPX): Another selective adenosine A1 receptor antagonist, similar to BWA1433, but with different pharmacokinetic properties.
BWA1433’s uniqueness lies in its specific selectivity and the range of physiological effects it can modulate, making it a valuable tool in both research and potential therapeutic applications.
Properties
CAS No. |
106465-45-6 |
|---|---|
Molecular Formula |
C20H22N4O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(E)-3-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H22N4O4/c1-3-11-23-18-16(19(27)24(12-4-2)20(23)28)21-17(22-18)14-8-5-13(6-9-14)7-10-15(25)26/h5-10H,3-4,11-12H2,1-2H3,(H,21,22)(H,25,26)/b10-7+ |
InChI Key |
UGCOFEOEBHUEHA-JXMROGBWSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)C=CC(=O)O |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)/C=C/C(=O)O |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)C=CC(=O)O |
Appearance |
Solid powder |
| 121496-66-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,3-dipropyl-8-(4-acrylate)phenylxanthine 4-(1,2,3,6-tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid BW A1433 BW-A1433 BWA 1433 BWA-1433 BWA1433 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


